molecular formula C19H15N7O B5963060 (3E)-1,5-Dimethyl-3-(2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one

(3E)-1,5-Dimethyl-3-(2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one

Cat. No.: B5963060
M. Wt: 357.4 g/mol
InChI Key: GRMGRFJFTFLQIJ-UHFFFAOYSA-N
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Description

The compound “(3E)-1,5-Dimethyl-3-(2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one” is a structurally complex heterocyclic molecule featuring:

  • Indol-2-one core: A bicyclic structure with a ketone group, commonly associated with bioactivity in kinase inhibitors and anticancer agents.
  • Triazino[5,6-B]indole moiety: A fused tricyclic system combining triazine and indole rings, known for modulating enzyme activity (e.g., carbonic anhydrase inhibition) and antitumor properties .
  • Hydrazin-ylidene substituent: A hydrazone linker (E-configuration at C3) that enhances molecular rigidity and binding affinity to biological targets .
  • 1,5-Dimethyl groups: These substituents likely influence solubility and metabolic stability.

This compound’s design leverages the pharmacological relevance of triazine-indole hybrids and hydrazone-based scaffolds, which are prominent in drug discovery for their anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

1,5-dimethyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-yldiazenyl)indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O/c1-10-7-8-14-12(9-10)16(18(27)26(14)2)23-25-19-21-17-15(22-24-19)11-5-3-4-6-13(11)20-17/h3-9,27H,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMGRFJFTFLQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=NC3=NC4=C(C5=CC=CC=C5N4)N=N3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules based on evidence from literature (Table 1).

Key Observations :

Structural Similarities: The target compound shares the triazinoindole core with 3E2 , but differs in substituents (dimethyl vs. thioacetate). Both the target compound and 1,3,4-thiadiazole/thiazole derivatives () incorporate nitrogen-rich heterocycles linked to bioactive aryl groups, which are critical for antitumor activity .

Biological Activity: Thiadiazole and thiazole derivatives (e.g., 9b and 12a) exhibit potent activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC₅₀ values in the low micromolar range . Their efficacy is attributed to electron-withdrawing substituents and planar heterocyclic systems enhancing DNA intercalation or enzyme inhibition. The target compound’s hydrazin-ylidene group may similarly improve binding to cellular targets, though activity data are unavailable in the provided evidence.

Synthetic Routes :

  • Hydrazone-linked compounds (e.g., ’s Compound 8) are typically synthesized via condensation of hydrazides with carbonyl precursors under acidic conditions . The target compound likely follows analogous steps, given its hydrazin-ylidene moiety.

Structure-Activity Relationships (SAR) :

  • Substituent position and electronic properties significantly impact bioactivity. For example, electron-deficient thiadiazole rings in 9b enhance cytotoxicity compared to bulkier analogs .
  • The dimethyl groups in the target compound may reduce metabolic degradation, a hypothesis supported by studies on methylated indole derivatives .

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